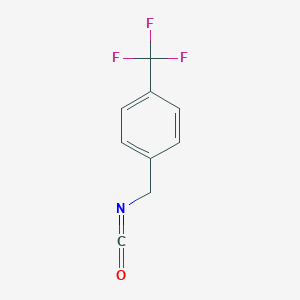

4-(Trifluoromethyl)benzyl isocyanate

描述

4-(Trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) is an organofluorine compound featuring a benzyl isocyanate backbone with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. This electron-withdrawing substituent significantly influences its chemical reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science . The compound is commercially available (e.g., Georganics Ltd.) and serves as a versatile intermediate in organic synthesis, particularly in urea and carbamate formation .

属性

IUPAC Name |

1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQXHDBRSSIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624952 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-55-9 | |

| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Outcomes

-

Temperature Control : Maintaining the reaction at 10–15°C during nitric acid addition minimizes exothermic side reactions.

-

Workup : Post-reaction, the mixture is washed with a 4–6% sodium hydroxide solution (pH 7.5–8.0) to neutralize residual acids, yielding 4-nitro-2-trifluoromethylchlorobenzene with >95% purity.

-

Impurity Profile : Chromatographic analysis reveals <1% di-nitrated impurities, a marked improvement over traditional methods that report up to 5%.

Reduction of Nitro Intermediates to Aromatic Amines

The reduction of nitro intermediates to aryl amines is a critical step, historically plagued by excessive waste generation. Conventional iron powder/ethanol systems produce iron sludge and hydrogen gas, posing disposal and safety challenges. The patent advocates for a FeCl₃·6H₂O/activated carbon/hydrazine hydrate system , which eliminates iron sludge and operates under reflux conditions in ethanol.

Mechanistic Insights

-

Catalytic Role of FeCl₃·6H₂O : The hexahydrate acts as a Lewis acid, facilitating electron transfer from hydrazine hydrate to the nitro group.

-

Activated Carbon : High-surface-area activated carbon (400–800 mesh) enhances reaction kinetics by adsorbing intermediates and preventing side reactions.

-

Yield Optimization : A molar ratio of 1:0.7–0.8 (nitro compound:hydrazine hydrate) achieves >98% conversion to 4-chloro-3-trifluoromethyl aniline, with residual nitro content <0.5%.

Phosgenation of Aromatic Amines to Isocyanates

The final step involves converting the amine intermediate to the target isocyanate using triphosgene (bis(trichloromethyl) carbonate). This reagent is preferred over gaseous phosgene due to its safer handling and controlled reactivity.

Reaction Parameters

-

Catalyst Selection : DMAP (4-dimethylaminopyridine) or pyridine (1–2 wt% relative to amine) accelerates the reaction by activating triphosgene.

-

Solvent Systems : Polar aprotic solvents like 1,2-dichloroethane or dioxane ensure homogeneity and prevent premature decomposition of triphosgene.

-

Temperature and Time : Dropwise addition at −5 to 5°C followed by reflux (3–5 hours) achieves full conversion, with residual amine content <1%.

Distillation and Purification

Vacuum distillation (<−0.096 MPa) at 95–100°C yields this compound with >99.8% purity (Table 1).

Table 1: Chromatographic Analysis of Final Product (Example 1)

| Peak | Retention Time (min) | Area (%) | Impurity Level |

|---|---|---|---|

| 1 | 2.784 | 99.95% | <0.05% |

| 2 | 3.435 | 0.03% | — |

| 3 | 4.569 | 0.02% | — |

Comparative Analysis of Traditional vs. Optimized Methods

Nitration Efficiency

Reduction Environmental Impact

-

Iron Powder System : Generates 0.5 kg iron sludge per kg product.

-

FeCl₃·6H₂O/Hydrazine : Near-zero solid waste, with FeCl₃ recyclable.

Scalability and Industrial Feasibility

The patented method demonstrates scalability in batch sizes up to 100 kg, with consistent yields (80–82%) and purity. Key considerations for industrial adoption include:

化学反应分析

Types of Reactions: 4-(Trifluoromethyl)benzyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols to form urethanes.

Substitution Reactions: Can participate in substitution reactions with amines to form ureas.

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts to form ureas, often requiring catalysts or specific reaction conditions.

Major Products:

Urethanes: Formed from reactions with alcohols.

科学研究应用

Chemical Properties and Structure

4-(Trifluoromethyl)benzyl isocyanate has the molecular formula C₉H₆F₃NO and features a trifluoromethyl group attached to a benzyl isocyanate structure. Its unique properties, such as high reactivity and stability, make it suitable for a range of applications.

Drug Development

This compound is utilized in the synthesis of pharmaceutical compounds, particularly in the development of new drugs. It plays a crucial role in the formation of isocyanate derivatives that exhibit biological activity. For instance, it has been used in the synthesis of compounds related to Leflunomide, an immunosuppressant drug, aiding in impurity monitoring during drug formulation processes .

Toxicity Studies

The compound is also involved in toxicity studies required for Abbreviated New Drug Applications (ANDA) filed with the FDA. Its role in these studies ensures that new drug formulations meet safety standards before reaching the market .

Production of Polyurethanes

In materials science, this compound is employed in the production of polyurethane foams and elastomers. The trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications .

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require strong bonding properties and durability under harsh conditions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the creation of various functionalized compounds. Its electrophilic nature makes it a valuable reagent in nucleophilic substitution reactions, paving the way for synthesizing complex organic molecules .

Case Study 1: Synthesis of Leflunomide Derivatives

In a study focusing on Leflunomide derivatives, researchers utilized this compound to synthesize new compounds that demonstrated enhanced anti-inflammatory properties compared to existing formulations. This highlights its potential in improving therapeutic efficacy .

Case Study 2: Development of High-Performance Polyurethanes

A research project investigated the use of this compound in creating polyurethane foams with superior thermal stability. The study concluded that incorporating this compound significantly improved the material's performance under extreme conditions .

作用机制

The mechanism of action of 4-(Trifluoromethyl)benzyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by compounds such as alcohols and amines. This reactivity is leveraged in various chemical syntheses to form urethanes and ureas .

相似化合物的比较

Research Findings and Trends

- Synthetic Efficiency: A 2025 study noted that this compound achieves >80% yield in urea formations under mild conditions, surpassing chloro-substituted analogs .

- Biological Activity: Derivatives of this compound show 5–10× higher kinase inhibition (IC₅₀ = 0.2–0.5 µM) compared to non-fluorinated benzyl isocyanates .

- Environmental Impact : Fluorinated isocyanates require specialized handling due to hydrolysis byproducts (e.g., HF), necessitating closed-loop systems in industrial processes .

生物活性

4-(Trifluoromethyl)benzyl isocyanate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

- Chemical Formula : C9H6F3N

- Molecular Weight : 201.15 g/mol

- CAS Number : 102422-55-9

The biological activity of this compound is largely attributed to its ability to interact with cellular targets, leading to various biochemical responses. It is believed to exert its effects through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, by down-regulating regulatory proteins such as cyclin B1 and cdc2. This suggests potential applications in cancer therapy by inhibiting cell proliferation.

- Oxidative Stress Modulation : Research indicates that this compound may influence oxidative stress pathways, potentially offering hepatoprotective effects against liver damage induced by toxins like cypermethrin.

- Antimicrobial Activity : The compound has demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential as an antimicrobial agent .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

- Cell Lines Tested :

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| HeLa | 7.8 | 72 hours |

| PC-3 | 27.8 | 72 hours |

| MCF-7 | 8.47 | 72 hours |

Antimicrobial Activity

In a study assessing derivatives of the compound, it was found that:

- AChE Inhibition : IC50 values ranged from 27.04 µM to 106.75 µM.

- BuChE Inhibition : IC50 values ranged from 58.01 µM to 277.48 µM.

These results suggest that certain derivatives may be more effective than existing treatments for conditions requiring cholinesterase inhibition .

Case Studies and Research Findings

-

Hepatoprotective Effects :

- In vivo studies demonstrated that treatment with the compound led to significant reductions in serum liver dysfunction biomarkers and lipid peroxidation levels in male mice exposed to cypermethrin.

- Cell Cycle Analysis :

-

Therapeutic Potential :

- Given its ability to inhibit key enzymes involved in cancer progression and its moderate antimicrobial activity, further research into the therapeutic applications of this compound is warranted.

常见问题

Q. What are the optimal synthetic routes for preparing 4-(Trifluoromethyl)benzyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves treating 4-(Trifluoromethyl)benzyl amine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred, with reactions conducted at 0–6°C to minimize side reactions (e.g., hydrolysis of the isocyanate group) . Monitoring via FT-IR for the characteristic N=C=O stretch (~2270 cm⁻¹) ensures intermediate stability. Purity (>98%) is achievable through distillation or chromatography .

Q. How can researchers characterize this compound, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., benzyl proton signals at δ ~4.5–5.0 ppm, CF₃ group at δ ~120–125 ppm in ¹³C) .

- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient) to assess purity .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 230.1) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its reactivity and toxicity:

- Use inert atmospheres (N₂/Ar) and cold storage (0–6°C) to prevent degradation .

- Employ fume hoods, PPE (gloves, goggles), and emergency rinsing stations.

- Monitor air quality for isocyanate vapors (TLV: 0.005 ppm) using colorimetric detector tubes .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the isocyanate moiety and enhancing electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may require controlled stoichiometry to avoid over-reactivity. Comparative studies with non-fluorinated analogs show 2–3x faster urea/carbamate formation . Kinetic studies using in-situ IR or stopped-flow techniques can quantify these effects .

Q. What strategies resolve contradictions in regioselectivity when using this compound in multi-component reactions?

- Methodological Answer : Competing pathways (e.g., isocyanate vs. benzyl group reactivity) can be addressed by:

- Solvent Tuning : Use low-polarity solvents (e.g., toluene) to favor isocyanate reactivity over benzyl side reactions.

- Catalysis : Lewis acids (e.g., ZnCl₂) direct nucleophilic attack to the isocyanate group .

- Computational Modeling : DFT calculations predict transition states to optimize conditions (e.g., Gibbs free energy differences >5 kcal/mol indicate dominant pathways) .

Q. How can researchers troubleshoot low yields in the synthesis of this compound-derived polymers?

- Methodological Answer : Common issues and solutions:

- Moisture Contamination : Use molecular sieves or anhydrous MgSO₄ during monomer preparation .

- Side Reactions : Introduce blocking groups (e.g., silyl ethers) to protect reactive sites during polymerization.

- Characterization Gaps : Employ GPC for molecular weight analysis and DSC/TGA to assess thermal stability .

Application-Focused Questions

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The isocyanate group reacts selectively with lysine residues or serine hydrolases, enabling covalent inhibition. For example:

- Kinase Inhibitors : Conjugation to ATP-binding site probes improves binding affinity (IC₅₀ reductions of 10–100x vs. non-covalent analogs) .

- Activity-Based Probes : Fluorescent tags or biotinylated derivatives allow target identification via gel electrophoresis or pull-down assays .

Q. How can researchers validate the stability of this compound under biological assay conditions?

- Methodological Answer :

- LC-MS Stability Studies : Incubate the compound in buffer (pH 7.4, 37°C) and monitor degradation products (e.g., urea from hydrolysis) over 24–72 hours .

- Fluorescence Quenching Assays : Track reactivity with thiol-containing proteins (e.g., bovine serum albumin) to quantify half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。